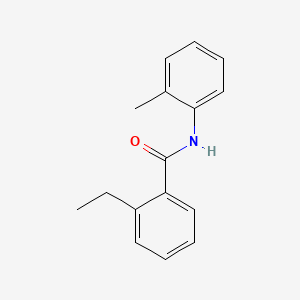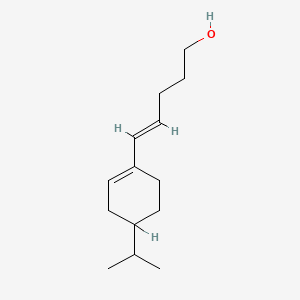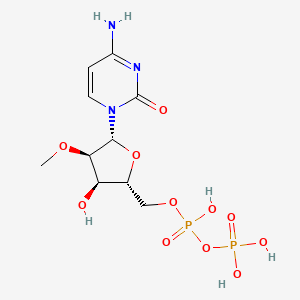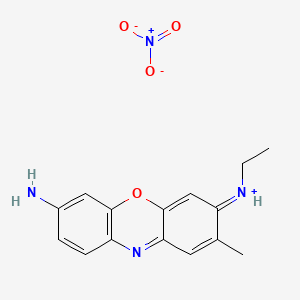
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium nitrate is a complex organic compound with a unique structure that includes both amino and ethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium nitrate typically involves multiple steps, including the introduction of amino and ethylamino groups into the phenoxazin structure. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable chemoenzymatic processes, which combine chemical synthesis with enzymatic reactions to achieve efficient and cost-effective production. These methods often focus on optimizing reaction conditions to minimize waste and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium nitrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce nitro derivatives, while reduction may yield amine derivatives. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Applications De Recherche Scientifique
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium nitrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium nitrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phenoxazin derivatives, such as:
- 7-Amino-3-(methylamino)-2-methylphenoxazin-5-ium nitrate
- 7-Amino-3-(dimethylamino)-2-methylphenoxazin-5-ium nitrate
Uniqueness
What sets 7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium nitrate apart from these similar compounds is its unique combination of amino and ethylamino groups, which confer distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
84145-80-2 |
|---|---|
Formule moléculaire |
C15H16N4O4 |
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
(7-amino-2-methylphenoxazin-3-ylidene)-ethylazanium;nitrate |
InChI |
InChI=1S/C15H15N3O.NO3/c1-3-17-12-8-15-13(6-9(12)2)18-11-5-4-10(16)7-14(11)19-15;2-1(3)4/h4-8H,3,16H2,1-2H3;/q;-1/p+1 |
Clé InChI |
ZWAKCEQMGMEEEA-UHFFFAOYSA-O |
SMILES canonique |
CC[NH+]=C1C=C2C(=NC3=C(O2)C=C(C=C3)N)C=C1C.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride](/img/structure/B12677717.png)

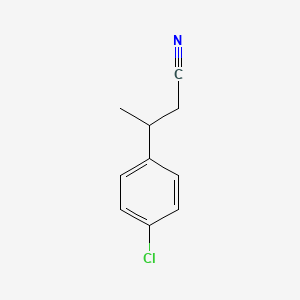
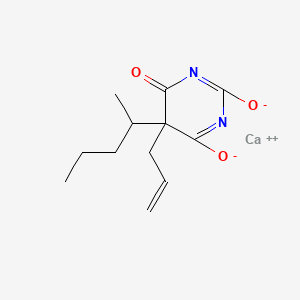
![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)
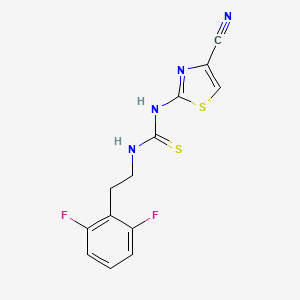

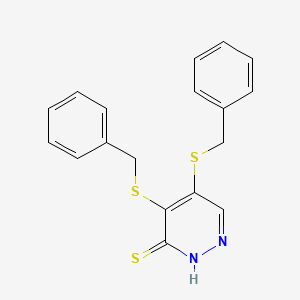
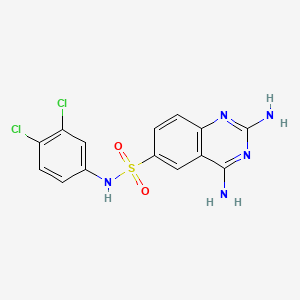
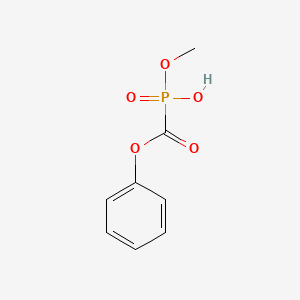
![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)
